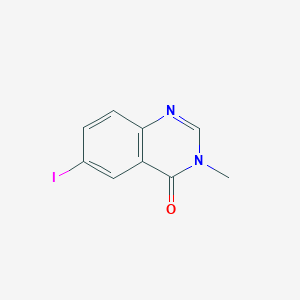

6-Iodo-3-methyl-3H-quinazolin-4-one

Description

Significance of Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone scaffold is a cornerstone in the field of medicinal chemistry, prized for its versatile and potent biological activities. researchgate.netomicsonline.org This nitrogen-containing heterocyclic system is found in numerous naturally occurring alkaloids and has been the basis for a multitude of synthetic compounds with a wide array of pharmacological applications. researchgate.netomicsonline.org The inherent stability of the quinazolinone ring system, coupled with the numerous positions available for substitution, allows for extensive structural modifications, making it an ideal template for drug design. researchgate.netresearchgate.net

The therapeutic potential of quinazolinone derivatives is remarkably broad, encompassing a range of activities that have been extensively documented in scientific literature. These include, but are not limited to:

Anticancer Activity : Many quinazolinone-based molecules have demonstrated significant efficacy against various cancer cell lines. omicsonline.orgresearchgate.net

Anticonvulsant Properties : The quinazolinone nucleus is a well-regarded pharmacophore for the development of agents targeting the central nervous system, with numerous derivatives exhibiting anticonvulsant effects. farmaceut.orgmdpi.com

Antimicrobial Effects : Researchers have successfully synthesized quinazolinone derivatives with potent antibacterial and antifungal properties. omicsonline.orgsemanticscholar.org

Anti-inflammatory Action : The scaffold has also been explored for its potential to yield new anti-inflammatory drugs. researchgate.net

The following table summarizes the diverse biological activities associated with the quinazolinone scaffold, underscoring its importance in drug discovery.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anticonvulsant | Neurology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammation |

| Antihypertensive | Cardiology |

| Antiviral | Virology |

Overview of Halogenated Quinazolinone Derivatives in Research

The introduction of halogen atoms into the quinazolinone scaffold is a well-established strategy in medicinal chemistry to enhance biological activity. farmaceut.org Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, and interaction with biological targets. The position of the halogen on the quinazolinone ring is crucial, with substitutions at the 6- and 8-positions often leading to improved pharmacological profiles.

Specifically, iodinated quinazolinones have been the subject of significant research. For instance, a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines, with some compounds showing remarkable efficacy. researchgate.net Another study focused on the synthesis of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one and its subsequent evaluation for antibacterial activity, where it exhibited significant effects against several bacterial strains. researchgate.net

Furthermore, research into the anticonvulsant properties of halogenated quinazolinones has shown that the presence of a halogen at the 6-position can be beneficial for activity. researchgate.net Studies on various 6-mono and 6,8-disubstituted-3H-quinazolin-4-one derivatives have been conducted to explore their potential as anticonvulsant agents. farmaceut.org The specific compound "6-Iodo-3-methyl-3H-quinazolin-4-one" fits within this research paradigm, where the iodine at the 6-position is anticipated to contribute significantly to its biological profile. In one study, new 3-substituted-6-iodo-2-methylquinazolon-4(3H)-ones were synthesized for the purpose of radiolabeling with Iodine-125 to evaluate their distribution in mice, indicating their potential utility in diagnostic imaging or targeted radiotherapy. iaea.org

The following table highlights some key research findings on halogenated quinazolinone derivatives, providing context for the study of "this compound".

| Halogenated Quinazolinone Derivative | Investigated Biological Activity | Key Finding | Reference |

| 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | Cytotoxic | Remarkable activity on specific human cancer cell lines. | researchgate.net |

| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Antibacterial | Significant activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. | researchgate.net |

| 3-substituted-6-iodo-2-methylquinazolon-4(3H)-ones | Biodistribution (radiolabeled) | Successful penetration of the blood-brain barrier in mice. | iaea.org |

| 6-iodo-3-benzyl-4-oxo-3H-quinazoline-2-thioacetic acid | Anticonvulsant | Showed notable anticonvulsant activity. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-3-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHPISWKDKLDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294197 | |

| Record name | 6-Iodo-3-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201298-40-0 | |

| Record name | 6-Iodo-3-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201298-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-3-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 6 Iodo 3 Methyl 3h Quinazolin 4 One and Its Derivatives

Direct Halogenation Methods

Direct halogenation offers a straightforward approach to introduce a halogen atom onto a pre-existing quinazolinone ring system. This method is advantageous as it can be performed in a single step under mild conditions.

A notable method for the direct iodination of the quinazolinone core involves the use of iodine monochloride (ICl) in acetic acid. semanticscholar.orgresearchgate.net This electrophilic aromatic substitution reaction targets the electron-rich position 6 of the quinazolinone ring. Research has demonstrated this protocol's effectiveness on related structures, such as 3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.org

In a typical procedure, the starting quinazolinone is dissolved in acetic acid, followed by the addition of iodine monochloride. semanticscholar.org The reaction mixture is often stirred at room temperature, and upon completion, the product is isolated by pouring the mixture into ice-cold water, causing the iodinated compound to precipitate. semanticscholar.org This method is valued for its simplicity, high yields, and the absence of a need for a catalyst. semanticscholar.orgresearchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-amino-2-methylquinazolin-4(3H)-one | Iodine Monochloride (ICl) | Acetic Acid | Room temperature, overnight | 6-iodo-3-amino-2-methylquinazolin-4(3H)-one | 75% | semanticscholar.org |

Condensation Reactions

Condensation reactions are fundamental to the synthesis of the quinazolinone ring. These reactions typically involve the formation of the core heterocyclic structure from acyclic or simpler cyclic precursors.

A critical condensation step in forming 3-substituted quinazolinones is the reaction of an amine with a suitable precursor, such as a benzoxazinone (B8607429) derivative. This reaction is pivotal as it introduces the substituent at the N-3 position of the quinazolinone ring. bu.edu.eguomosul.edu.iq For the synthesis of the title compound, methylamine (B109427) would serve as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the benzoxazinone ring. This attack leads to a ring-opening, followed by an intramolecular cyclization and dehydration to yield the final 6-Iodo-3-methyl-3H-quinazolin-4-one. The versatility of this reaction allows for the synthesis of a wide library of N-3 substituted quinazolinones by varying the amine used. bu.edu.egresearchgate.net

Synthesis via Benzoxazinone Intermediates

One of the most common and versatile routes to quinazolin-4-ones proceeds through a 4H-3,1-benzoxazin-4-one intermediate. bu.edu.egresearchgate.net This two-step approach first involves the cyclization of an N-acyl anthranilic acid to form the benzoxazinone, which is then converted to the desired quinazolinone.

The synthesis of the key intermediate, 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, is efficiently achieved by refluxing 5-iodoanthranilic acid with acetic anhydride. bu.edu.eguomosul.edu.iqresearchgate.net In this reaction, the amino group of 5-iodoanthranilic acid is first acetylated by acetic anhydride. The subsequent intramolecular cyclization, driven by the removal of a water molecule, results in the formation of the benzoxazinone ring. uomosul.edu.iq This intermediate is a stable compound that can be isolated and used as a precursor for a variety of quinazolinone derivatives. bu.edu.egresearchgate.net

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Iodoanthranilic Acid | Acetic Anhydride | Reflux | 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one | bu.edu.eguomosul.edu.iqresearchgate.net |

The benzoxazinone intermediate is a highly useful synthon that readily reacts with various nitrogen nucleophiles to yield N-3 substituted quinazolinones. bu.edu.egresearchgate.net The reaction proceeds via a nucleophilic attack on the lactone carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to form the more stable quinazolinone ring. nih.gov

Different nucleophiles can be used to generate a range of derivatives. For instance:

Hydrazine (B178648) hydrate (B1144303) reacts with 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one in boiling ethanol (B145695) to produce 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eguomosul.edu.iqresearchgate.net

Formamide yields the corresponding 6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg

Methylamine , as the nitrogen nucleophile, would react with the 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one intermediate to furnish the target compound, this compound.

This flexibility makes the benzoxazinone pathway a preferred method for creating diverse quinazolinone libraries.

| Starting Material | Nitrogen Nucleophile | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | Boiling Ethanol | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eguomosul.edu.iq |

| 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one | Formamide | - | 6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one | Hydroxylamine hydrochloride | Boiling Pyridine | 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one | Methylamine | - | This compound | Inferred |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-2-methylquinazolin-4(3H)-one |

| Iodine Monochloride |

| Acetic Acid |

| 6-iodo-3-amino-2-methylquinazolin-4(3H)-one |

| Methylamine |

| 4H-3,1-benzoxazin-4-one |

| N-acyl anthranilic acid |

| 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one |

| 5-iodoanthranilic acid |

| Acetic Anhydride |

| Hydrazine hydrate |

| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one |

| Formamide |

| 6-iodo-2-methyl-3H-quinazolin-4-one |

| Hydroxylamine hydrochloride |

| 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. yonedalabs.comuwindsor.ca Among these, the Suzuki-Miyaura coupling is particularly prominent for its versatility, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives. yonedalabs.comlibretexts.orgyoutube.com The general catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.calibretexts.org This methodology is highly applicable to functionalizing heterocyclic scaffolds. nih.gov For quinazolinone chemistry, the presence of a halogen, such as iodine at the C-6 position, provides a reactive handle for these transformations. orientjchem.orgresearchgate.net The reactivity of the electrophile is a key factor, with iodides generally showing higher reactivity compared to bromides or chlorides. yonedalabs.com

The Suzuki cross-coupling reaction is a powerful and efficient method for synthesizing 6-aryl-quinazolin-4(3H)-ones from 6-iodo-quinazolin-4(3H)-one precursors. orientjchem.org This transformation allows for the direct installation of various aryl and heteroaryl groups at the 6-position of the quinazolinone core, a crucial modification in medicinal chemistry for exploring structure-activity relationships.

A key example involves the coupling of a 6-iodo-quinazolin-4(3H)-one derivative with various arylboronic acids. Research has demonstrated that microwave-assisted organic synthesis (MAOS) can significantly accelerate this reaction compared to conventional heating methods. orientjchem.org For instance, the reaction of 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base has been systematically studied. orientjchem.org

The optimization of reaction conditions is critical for achieving high yields. A study exploring various solvents found that ethylene (B1197577) glycol dimethyl ether (DME) provided superior results compared to toluene (B28343), THF, DMF, dioxane, or acetonitrile. The use of microwave irradiation for 20 minutes in DME with Pd(PPh₃)₄ as the catalyst led to a 95% yield of the desired 6-aryl product, whereas conventional heating in toluene at 80°C required 10 hours to achieve a 90% yield. orientjchem.org

| Entry | Solvent | Catalyst | Base | Method | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Toluene | Pd(PPh₃)₄ | Na₂CO₃ | Conventional (80°C) | 10 h | 90 |

| 2 | THF | Pd(PPh₃)₄ | Na₂CO₃ | Microwave | 20 min | 72 |

| 3 | DMF | Pd(PPh₃)₄ | Na₂CO₃ | Microwave | 20 min | 65 |

| 4 | Dioxane | Pd(PPh₃)₄ | Na₂CO₃ | Microwave | 20 min | 58 |

| 5 | Acetonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Microwave | 20 min | 61 |

| 6 | Ethylene glycol dimethyl ether (DME) | Pd(PPh₃)₄ | Na₂CO₃ | Microwave | 20 min | 95 |

This approach has been successfully applied to a range of arylboronic acids, demonstrating its broad substrate scope and utility in generating diverse libraries of 6-aryl-quinazolin-4(3H)-one derivatives.

Other Synthetic Approaches

Beyond palladium-catalyzed reactions, several other methods have been developed for the synthesis of the core quinazolinone structure, some of which employ novel activation strategies or align with the principles of green chemistry.

Oxidative cyclization strategies provide an alternative pathway to quinazolinone derivatives. One such method involves an iodine-promoted oxidative decarboxylation of α-amino acids, which then undergo an oxidative cyclization reaction with 2-aminobenzamides to furnish a wide range of quinazolinones. organic-chemistry.org This approach is noted for its operational simplicity and tolerance for various functional groups. organic-chemistry.org

Another innovative approach is the use of electrochemical methods. An environmentally friendly electrochemical process has been developed for the synthesis of quinazolinones via the oxidative decarboxylation of α-keto acids in the presence of 2-aminobenzamides. dntb.gov.uaresearchgate.net This method avoids the need for chemical oxidants, proceeding through electron transfer at an electrode surface. dntb.gov.ua Mechanistic studies suggest the reaction may proceed through the anodic oxidation of iodide to generate a key acyl hypoiodite (B1233010) intermediate, which then facilitates the cyclization. researchgate.net

Furthermore, hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can initiate oxidative cyclization. nih.govbeilstein-journals.org For example, 2-(3-butenyl)quinazolin-4(3H)-ones undergo a PIFA-initiated 5-exo-trig cyclization to form pyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of naturally occurring alkaloids. nih.govbeilstein-journals.org This highlights the utility of oxidative methods in constructing complex fused heterocyclic systems from simpler quinazolinone precursors.

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, have been increasingly applied to the synthesis of quinazolinones. magnusconferences.comdeepdyve.com These methods often focus on energy efficiency, the use of non-toxic solvents, and the development of reusable catalysts. magnusconferences.com

Microwave-assisted synthesis is a prominent green technique that dramatically reduces reaction times and often improves yields. orientjchem.org As noted in the Suzuki coupling section, reaction times can be reduced from many hours to mere minutes. orientjchem.org An efficient tandem microwave-assisted green process has also been reported for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones. mdpi.com

The use of alternative and environmentally benign solvents is another key aspect of green synthesis. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used as a green medium for the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Water, as the ultimate green solvent, has also been employed for the synthesis of quinazolinone derivatives using an acetic acid-functionalized magnetic silica-based heterogeneous catalyst, allowing for easy separation and reuse of the catalyst. nih.gov

Metal- and catalyst-free approaches further enhance the green credentials of a synthetic route. An electrochemical method for preparing quinazolinones from alkenes and 2-aminobenzamides via selective anodic oxidative difunctionalization and cyclization has been developed, offering a low-cost and environmentally friendly process. researchgate.net Similarly, a metal-catalyst-free synthesis from o-aminobenzamide and styrenes has been achieved using an oxidant in a green solvent, highlighting a sustainable procedure free from perilous materials. mdpi.com

Chemical Modifications and Derivatization of 6 Iodo 3 Methyl 3h Quinazolin 4 One

Halogenation Reactions for Enhanced Reactivity

Halogenation is a fundamental strategy for activating aromatic rings and introducing functionalities. In the context of quinazolin-4-ones, direct halogenation is a common method to introduce reactive handles for further modifications. While direct halogenation of 6-Iodo-3-methyl-3H-quinazolin-4-one is not extensively documented, the synthesis of the related compound, 6-iodo-3-amino-2-methylquinazolin-4(3H)-one, provides insight into the halogenation of the quinazolinone core. This is achieved through the treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride in acetic acid, affording the 6-iodo derivative in high yields. semanticscholar.orgresearchgate.net A similar reaction using bromine in acetic acid yields the corresponding 6-bromo derivative. semanticscholar.org These methods are advantageous due to the mild reaction conditions, the absence of a need for a catalyst, and high yields. semanticscholar.orgresearchgate.net

Nucleophilic Substitution of the Iodine Atom

The iodine atom at the 6-position of this compound is a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling: This reaction enables the formation of a carbon-carbon bond between the quinazolinone core and various aryl or vinyl groups. A study on the Suzuki cross-coupling of 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one with different aryl boronic acids has been described. The reaction, carried out under microwave irradiation in ethylene (B1197577) glycol dimethyl ether, demonstrates the feasibility of this transformation on the 6-iodo-quinazolinone scaffold.

| Aryl Boronic Acid | Product |

|---|---|

| Phenylboronic acid | 6-Phenyl-2-phenyl-3-methyl-quinazolin-4(3H)-one |

| 4-Methylphenylboronic acid | 6-(4-Methylphenyl)-2-phenyl-3-methyl-quinazolin-4(3H)-one |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-phenyl-3-methyl-quinazolin-4(3H)-one |

| 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-2-phenyl-3-methyl-quinazolin-4(3H)-one |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction would allow for the introduction of various alkynyl moieties at the 6-position of this compound, leading to the synthesis of conjugated enynes and arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It would enable the reaction of this compound with a wide variety of primary and secondary amines, providing access to a diverse library of 6-amino-quinazolinone derivatives.

Electrophilic Substitution Reactions on the Quinazoline (B50416) Ring

The quinazoline ring system can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing functional groups. The electron-donating nature of the nitrogen atoms and the electron-withdrawing character of the carbonyl group influence the regioselectivity of these reactions.

Nitration of 3(H)-quinazolin-4-one has been shown to yield 6-nitro-3(H)-quinazolin-4-one, indicating that the 6-position is susceptible to electrophilic attack. nuu.uz For this compound, the existing iodine atom is a deactivating, ortho, para-directing group, while the amide nitrogen at position 1 is an activating, ortho, para-directing group. The interplay of these electronic effects would likely direct incoming electrophiles to the 8-position. However, specific studies on electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions on this compound are not well-documented in the literature. The synthesis of 4(3H)-Quinazolinone,3-methyl-6-nitro- has been achieved by the methylation of 6-nitroquinazolin-4(3H)-one, which serves as an alternative route to such derivatives. chemicalbook.com

Formation of Schiff Bases and Other Derivatives

Schiff base formation is a common derivatization strategy for compounds containing a primary amino group, involving condensation with an aldehyde or ketone. It is important to note that This compound , having a methyl group at the 3-position, lacks the necessary primary amino group to form a Schiff base directly.

In contrast, the related compound, 6-iodo-3-amino-2-methylquinazolin-4(3H)-one, is readily converted into a variety of Schiff bases. semanticscholar.org This is achieved by condensing the 3-amino group with different substituted aryl aldehydes in the presence of a catalytic amount of acetic acid. semanticscholar.org This highlights the critical role of the substituent at the 3N position in determining the possible derivatization pathways for the quinazolinone scaffold.

Functionalization at the 3N Position

The nitrogen atom at the 3-position of the quinazolinone ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's biological and physical properties. The synthesis of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with various substituents at the 3N position has been reported. This is typically achieved by reacting a suitable precursor, such as 6-iodo-2-methyl-4H-benzo[d] semanticscholar.orgresearchgate.netoxazin-4-one, with different primary amines or hydrazines. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) yields 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net This 3-amino derivative can then be further modified, for example, through acylation or the formation of Schiff bases as previously mentioned. mdpi.com

Direct alkylation or arylation at the 3N position of a pre-formed 6-iodo-quinazolin-4-one (where the 3-position is unsubstituted) is another viable strategy. For example, 3-methyl-6-nitro-4(3H)-quinazolinone can be synthesized by reacting 6-nitroquinazolin-4(3H)-one with methyl iodide in the presence of a base like cesium carbonate. chemicalbook.com A similar approach could be envisioned for the synthesis of this compound.

Integration into Hybrid Molecules

The this compound scaffold can serve as a building block for the construction of more complex hybrid molecules, which combine the quinazolinone core with other pharmacologically active moieties. This approach, often termed molecular hybridization, is a powerful strategy in drug discovery to develop compounds with improved or novel biological activities.

The iodine atom at the 6-position is an ideal attachment point for integrating other heterocyclic systems via the palladium-catalyzed cross-coupling reactions discussed in section 3.2. For instance, through a Suzuki or Sonogashira coupling, it is possible to link other heterocyclic rings such as coumarin, furan, 1,2,4-triazole, or 1,2,4-thiadiazole (B1232254) to the quinazolinone core. The synthesis of quinazolin-4(3H)-one hybrid molecules containing these and other heterocyclic systems has been reported to yield compounds with significant biological activities.

Structure Activity Relationship Sar Studies of 6 Iodo 3 Methyl 3h Quinazolin 4 One Derivatives

Impact of Substitution at Positions 2, 3, 6, and 8 on Biological Activities

The biological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) (positions 5, 6, 7, 8) and pyrimidine (B1678525) rings (positions 2, 3). mdpi.com SAR studies consistently highlight positions 2, 3, 6, and 8 as critical for modulating pharmacological activity. nih.govmdpi.comnih.gov

Position 2: Substituents at this position significantly influence activity.

The presence of a methyl group is often considered important for antimicrobial activities. nih.gov

In some anticancer derivatives, substitution with alkyl or heteroaryl groups can enhance inhibition of biological targets like microtubules. mdpi.com

For anticonvulsant activity, incorporating certain amino acids at this position has been shown to improve bioavailability and efficacy. nih.gov

A series of quinazolin-4(3H)-one derivatives with a dithiocarbamate (B8719985) side chain at the C2-position showed potent antiproliferative activity against several cancer cell lines. nih.gov

Position 3: This position is frequently modified to enhance activity, often by introducing various cyclic moieties.

The addition of a substituted aromatic ring at this position is considered essential for antimicrobial activity. nih.gov

Incorporating different heterocyclic rings, such as oxadiazoles (B1248032) or thiadiazoles, has been a successful strategy for increasing anticonvulsant activity. nih.gov

In a study of novel iodinated quinazolinones, various substituents at the 3N-position led to compounds with significant cytotoxic activity against multiple human cancer cell lines. nih.govrsc.org

Positions 6 and 8: These positions on the benzene ring are key sites for modification, particularly with halogens or other functional groups.

The presence of a halogen atom, such as iodine or chlorine, at positions 6 and 8 can significantly improve antimicrobial and anticancer activities. nih.govmdpi.com

In one study, the introduction of an iodine atom at position 6 was a key feature of novel synthesized anticancer agents. nih.gov Polar groups at the 6- or 8-position can also increase water solubility and bioavailability while maintaining potent inhibitory activity. mdpi.com

Extensive modifications at positions 6 and 7 have been shown to tune the potency and selectivity of quinazoline (B50416) derivatives as kinase inhibitors. nih.gov

The following table summarizes the general impact of substitutions at these key positions on biological activity.

| Position | Type of Substituent | Impact on Biological Activity | References |

| 2 | Methyl, Thiol Groups | Essential for antimicrobial activity | nih.gov |

| 2 | Alkyl, Heteroaryl Groups | Can enhance anticancer (microtubule inhibition) activity | mdpi.com |

| 2 | Dithiocarbamate side chain | Potent antiproliferative activity | nih.gov |

| 3 | Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |

| 3 | Heterocyclic Moieties | Can increase anticonvulsant and other activities | nih.gov |

| 3 | N-substituted groups | Can confer potent cytotoxic activity | nih.govrsc.org |

| 6 & 8 | Halogen Atoms (I, Cl, Br) | Significantly improve antimicrobial and anticancer activity | nih.govmdpi.com |

| 6 & 8 | Polar Groups | Increase water solubility and bioavailability | mdpi.com |

Role of Halogen Atom at Position 6 in Modulating Activity

The presence of a halogen at position 6 of the quinazolinone ring is a well-established strategy for enhancing biological activity. Halogens, being electron-withdrawing, can modify the electronic properties of the ring system and influence how the molecule interacts with its biological target. nih.gov

Specifically, the iodine atom in the 6-iodo-3-methyl-3H-quinazolin-4-one scaffold plays a significant role. Studies on related compounds have demonstrated that an iodine atom at position 6 can markedly improve antibacterial activity. nih.gov In the development of novel anticancer agents, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized, highlighting the importance of this specific substitution. nih.govrsc.org Several of these compounds demonstrated remarkable cytotoxic activity against various human cancer cell lines, including leukemia, cervical cancer, and glioblastoma. nih.govrsc.org

In anticonvulsant research, a series based on a 2-mercapto-3-(4-chlorophenyl)-4-oxo-6-iodo-quinazoline structure was synthesized, with several derivatives showing significant activity. researchgate.net While this series featured a chlorine atom on the phenyl ring at position 3, the iodine at position 6 was a core component of the active compounds.

The general findings on halogen substitution are summarized below:

Enhanced Activity: The presence of a halogen (I, Br, Cl) at position 6 is frequently associated with increased biological potency. nih.govmdpi.commdpi.com

Antimicrobial Effects: Substitution with iodine at position 6 has been shown to significantly improve antibacterial properties. nih.gov

Anticancer Activity: The 6-iodo substitution is a key feature in several series of potent cytotoxic quinazolinone derivatives. nih.govrsc.org

Anticonvulsant Activity: The 6-iodo group is present in the scaffold of newly synthesized anticonvulsant agents. researchgate.net

Influence of Substituted Aromatic Rings and Heterocycles on Activity

For instance, the presence of a substituted aromatic ring at position 3 is considered crucial for the antimicrobial activity of quinazolinone derivatives. nih.gov In a study focused on anticancer activity, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized with various substituted phenyl rings at the N-3 position. nih.govrsc.org The results showed that the nature and position of the substituent on this phenyl ring had a profound effect on cytotoxicity.

The table below details the cytotoxic activity (IC₅₀ values) of selected 6-iodo-2-methyl-3-(substituted-phenyl)-3H-quinazolin-4-one derivatives against different cancer cell lines, demonstrating the influence of the substituted ring.

| Compound ID | N-3 Phenyl Substituent | HeLa (Cervical Cancer) IC₅₀ (μM) | T98G (Glioblastoma) IC₅₀ (μM) | HL60 (Leukemia) IC₅₀ (μM) | Reference |

| 3a | 4-Fluorophenyl | >100 | >100 | 21 | nih.govrsc.org |

| 3b | 4-Bromophenyl | >100 | 54 | 33 | nih.govrsc.org |

| 3d | 4-Nitrophenyl | 10 | 38 | 68 | nih.govrsc.org |

| 3e | 2,4-Dichlorophenyl | 53 | 12 | 60 | nih.govrsc.org |

| 3h | 3-Chloro-4-fluorophenyl | >100 | 22 | 80 | nih.govrsc.org |

The data indicates that a 4-nitrophenyl substituent (compound 3d ) confers significant activity against HeLa cells, while a 2,4-dichlorophenyl group (compound 3e ) is highly effective against T98G cells. nih.govrsc.org This highlights the specific structural requirements for targeting different cancer types.

Beyond simple aromatic rings, incorporating heterocycles is also a key strategy. The introduction of five-membered heterocyclic rings like oxadiazoles and thiadiazoles at position 3 has been shown to produce potent anticonvulsant compounds. nih.gov In another example, linking a 2-thienyl group at position 2 of a 6-iodo-quinazolinone scaffold resulted in a potent inhibitor of the epidermal growth factor receptor (EGFR). nih.gov

Effects of Electron-Withdrawing and Lipophilic Groups

The electronic properties and lipophilicity of substituents play a critical role in the SAR of quinazolinone derivatives. These physicochemical properties govern the molecule's ability to cross biological membranes, interact with enzyme active sites, and exert its pharmacological effect. nih.govmdpi.com

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (-NO₂) groups or halogens (-F, -Cl, -Br, -I), can significantly enhance biological activity. mdpi.com

In one study on anticancer 6-iodo-quinazolinones, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis suggested that the presence of electron-withdrawing groups at the para-position of the N-3 phenyl ring was favorable for activity. nih.govrsc.org This is exemplified by compound 3d (4-Nitrophenyl), which showed the highest potency against the HeLa cell line. nih.govrsc.org

Similarly, aryl rings substituted with halogens or nitro groups were found to improve binding to microtubules, a mechanism of action for some anticancer quinazolinones. mdpi.com

In other quinazolinone series, the presence of two EWGs on a terminal benzene ring led to elevated inhibitory activity against kinase targets like EGFR and VEGFR2. mdpi.com

Lipophilic Groups: Lipophilicity, or the "greasiness" of a molecule, is a key factor in its pharmacokinetic profile, including its ability to penetrate the blood-brain barrier, making it relevant for CNS-active compounds. nih.govmdpi.com

The 3D-QSAR analysis of 6-iodo-quinazolinones also indicated that lipophilic groups at the para-position of the N-3 phenyl ring could enhance cytotoxic activity. nih.govrsc.org

In EGFR inhibitors, small and lipophilic groups like -Br, -Cl, and -methyl in the meta position of an attached ring increased inhibitory activity. mdpi.com

The inherent lipophilicity of the quinazolin-4(3H)-one scaffold itself is considered a favorable property in the design of anti-inflammatory drugs. researchgate.net

Pre Clinical Biological Activities and Mechanistic Investigations of 6 Iodo 3 Methyl 3h Quinazolin 4 One Derivatives

Antimicrobial Activities

Quinazolinone derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their wide array of biological activities. researchgate.netnih.gov Among these, their antimicrobial properties have been a major focus of research, with studies demonstrating their effectiveness against various bacterial and fungal pathogens. nih.govmdpi.comnih.gov The core structure of 4(3H)-quinazolinone has been identified as a crucial pharmacophore, and modifications at different positions, particularly the inclusion of a halogen atom like iodine at the 6th position, have been shown to influence their antimicrobial potency. nih.gov

Antibacterial Activity

Derivatives of 6-iodo-3-methyl-3H-quinazolin-4-one have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netwjarr.com The structural features of these compounds, including substitutions at the 2 and 3 positions of the quinazolinone ring, play a significant role in their antibacterial efficacy. nih.gov

Several studies have highlighted the potent activity of quinazolinone derivatives against Gram-positive bacteria. nih.gov For instance, a series of 2,3-disubstituted-quinazolin-4(3H)-one derived Schiff bases were tested against reference strains of Staphylococcus aureus and resistant clinical isolates like methicillin-resistant S. aureus (MRSA). researchgate.net The antibacterial activity of these compounds is often attributed to their ability to permeate the bacterial cell wall. nih.gov

Research has shown that certain 6-iodo-3-amino-2-methylquinazolin-4(3H)-one derivatives and their Schiff bases exhibit significant antibacterial activity against Staphylococcus aureus and Bacillus species. researchgate.netwjarr.comsemanticscholar.org In one study, Schiff bases derived from 6-iodo-3-amino-2-methylquinazolin-4(3H)-one showed varying zones of inhibition against S. aureus, with some compounds demonstrating comparable or even superior activity to the standard drug, Tetracycline. semanticscholar.org For example, compound 5i exhibited a 27 mm zone of inhibition against S. aureus, while Tetracycline showed a 14 mm zone. semanticscholar.org

| Compound | Organism | Zone of Inhibition (mm) |

| 5a | Staphylococcus aureus | 09 |

| 5b | Staphylococcus aureus | 12 |

| 5c | Staphylococcus aureus | 13 |

| 5d | Staphylococcus aureus | 12 |

| 5e | Staphylococcus aureus | 19 |

| 5f | Staphylococcus aureus | 17 |

| 5g | Staphylococcus aureus | 11 |

| 5h | Staphylococcus aureus | 14 |

| 5i | Staphylococcus aureus | 27 |

| 5j | Staphylococcus aureus | 20 |

| Tetracycline (Standard) | Staphylococcus aureus | 14 |

Data sourced from a study on the bioactivity of Schiff bases of 6-iodo-3-amino-2-methylquinazolin-4(3H)-ones. semanticscholar.org

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. researchgate.netwjarr.com Studies have reported their activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netwjarr.com For example, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one has shown promising activity against Pseudomonas aeruginosa. researchgate.netwjarr.com

In a comparative study, Schiff bases derived from 6-iodo-3-amino-2-methylquinazolin-4(3H)-one were evaluated for their in vitro antibacterial activity against E. coli. The results indicated that the degree of inhibition varied among the tested compounds, with some exhibiting significant activity. semanticscholar.org For instance, compound 5i showed a zone of inhibition of 24 mm against E. coli, which was greater than that of the standard drug Tetracycline (16 mm). semanticscholar.org

| Compound | Organism | Zone of Inhibition (mm) |

| 5a | Escherichia coli | 08 |

| 5b | Escherichia coli | 06 |

| 5c | Escherichia coli | 14 |

| 5d | Escherichia coli | 15 |

| 5e | Escherichia coli | 20 |

| 5f | Escherichia coli | 19 |

| 5g | Escherichia coli | 09 |

| 5h | Escherichia coli | 12 |

| 5i | Escherichia coli | 24 |

| 5j | Escherichia coli | 24 |

| Tetracycline (Standard) | Escherichia coli | 16 |

Data from a study investigating the antibacterial activity of Schiff bases of 6-iodo-3-amino-2-methylquinazolin-4(3H)-ones. semanticscholar.org

One of the proposed mechanisms for the antibacterial action of quinazolinone derivatives is the inhibition of DNA gyrase, a crucial enzyme involved in bacterial DNA replication. mdpi.com DNA gyrase inhibitors can lead to cell death and may help in preventing the development of bacterial resistance. mdpi.com Several quinazolinone derivatives have been identified as potential DNA gyrase inhibitors. mdpi.com For example, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were discovered as inhibitors of S. aureus DNA gyrase B (GyrB). nih.gov Structure-activity relationship studies revealed that substitutions on the quinazolinone ring, such as electron-donating groups at the 6-position, can enhance the inhibitory activity against GyrB. nih.gov

Another important mechanism of antibacterial action for some quinazolinone derivatives is the inhibition of bacterial cell wall biosynthesis. nih.gov The cell wall is a vital structure for bacterial survival, and its disruption can lead to cell lysis. The ability of these compounds to interfere with this process contributes to their effectiveness against certain bacteria, particularly Gram-positive strains. nih.gov

Antifungal Activity (e.g., Candida albicans, Trichophyton mentagrophytes, Microsporum audouinii)

In addition to their antibacterial properties, derivatives of this compound have also demonstrated promising antifungal activity. researchgate.netnih.govnih.gov They have been tested against a variety of fungal strains, including yeasts like Candida albicans and dermatophytes. mdpi.comnih.govresearchgate.net

One study synthesized 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one and screened it for antibacterial and antifungal activities, which included testing against Candida albicans. researchgate.net Another study on novel 6,8-dibromo-4(3H)quinazolinone derivatives reported their screening against Candida albicans and Aspergillus flavus. nih.gov Specifically, one of the synthesized compounds exhibited potent in vitro antifungal activity with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/ml against C. albicans. nih.gov Furthermore, a series of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were evaluated for their antimicrobial activity, including against Candida albicans and Candida tropicalis. mdpi.com The majority of these compounds showed significant activity against the tested fungal strains. mdpi.com

Chitinase (B1577495) Inhibition as a Potential Mechanism

Research into the specific inhibitory activity of this compound derivatives against chitinase is not extensively documented in the available scientific literature. While other classes of quinazolinone derivatives, such as quinazoline-2,4-diones and spiro-quinazolinones, have been investigated as inhibitors of chitin (B13524) synthase, a related enzyme crucial for fungal cell wall formation, this specific line of inquiry has not been reported for 6-iodo-substituted analogues.

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

The quinazolinone core is a recognized scaffold for developing agents against Mycobacterium tuberculosis. nih.govresearchgate.net The global health challenge posed by tuberculosis, especially with the rise of multidrug-resistant (MDR) strains, necessitates the discovery of new and effective treatments. nih.gov

Derivatives of 6-iodo-quinazolin-4-one have been synthesized and evaluated for their potential as antitubercular agents. researchgate.net Studies have shown that certain 6-iodoquinazolines demonstrate notable activity against strains of M. tuberculosis. researchgate.net For instance, a series of 2,3-dihydroquinazolinone derivatives were tested against the H37Rv and MDR strains of M. tuberculosis. In one study, compounds featuring a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the 6-iodo-quinazoline scaffold were found to be the most active against the drug-susceptible H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. mdpi.com Another derivative from the same series showed significant activity against both the H37Rv and MDR strains, with MIC values of 4 µg/mL and 16 µg/mL, respectively. mdpi.com

These findings highlight the potential of the 6-iodo-quinazolin-4-one framework in the development of new antimycobacterial drugs. nih.gov

Anticancer / Cytotoxic Activities

The anticancer potential of quinazolinone derivatives is a major area of research, with several compounds having been investigated for their ability to inhibit tumor growth. nih.govnih.gov The 6-iodo-quinazolin-4-one scaffold has been used to generate novel compounds with cytotoxic properties against a range of human cancer cell lines. nih.govresearchgate.netresearchgate.net

Cytotoxic Effects on Various Human Cancer Cell Lines

Derivatives of 6-iodo-quinazolin-4-one have demonstrated a broad spectrum of cytotoxic activity. nih.govresearchgate.net In various studies, these compounds have been synthesized and screened against panels of human cancer cell lines, showing promising results that in some cases surpass the activity of standard chemotherapeutic drugs. nih.govresearchgate.net The substitutions at the 2 and 3 positions of the quinazoline (B50416) nucleus are critical for this cytotoxic activity, with moieties such as allyl and benzyl (B1604629) groups yielding potent effects. researchgate.net

One study synthesized a novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives and found that several compounds exhibited remarkable cytotoxic activity against specific human cancer cell lines when compared to the anticancer drug paclitaxel. nih.govresearchgate.net These active compounds showed efficacy against cancers of high incidence, marking them as interesting candidates for further development. nih.gov

Promyelocytic Leukemia (HL60)

The human promyelocytic leukemia cell line, HL60, has been used as a model to test the cytotoxic effects of 6-iodo-quinazolin-4-one derivatives. Research has shown that these compounds can be particularly effective against leukemia cells. nih.gov

In a study evaluating a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, one compound (designated 3a) was found to be particularly effective against HL60 cells, demonstrating a half-maximal inhibitory concentration (IC₅₀) of 21 μM. nih.gov This highlights the potential of this specific chemical scaffold in targeting promyelocytic leukemia.

Table 1: Cytotoxic Activity of 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives against HL60 Cells This is an interactive table. Click on the headers to sort the data.

| Compound | Cell Line | IC₅₀ (μM) | Source |

|---|

Non-Hodgkin Lymphoma (U937)

The U937 cell line, a model for non-Hodgkin lymphoma, has also been a target for evaluating the cytotoxicity of 6-iodo-quinazolin-4-one derivatives. nih.govnih.gov A novel series of 4,6-disubstituted quinazoline derivatives were synthesized and screened for their anticancer activity against U937 leukemia cells, with some compounds showing promising results compared to the standard drug Etoposide. nih.gov

The same study that identified activity against HL60 cells also found that compound 3a, a 6-iodo-2-methylquinazolin-4-(3H)-one derivative, was effective against U937 cells, with an IC₅₀ value of 30 μM. nih.gov

Table 2: Cytotoxic Activity of 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives against U937 Cells This is an interactive table. Click on the headers to sort the data.

| Compound | Cell Line | IC₅₀ (μM) | Source |

|---|

Cervical Cancer (HeLa)

The cytotoxic effects of 6-iodo-quinazolin-4-one derivatives have been investigated against the HeLa human cervical cancer cell line. nih.govresearchgate.net A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were prepared and screened for their in vitro antitumor activity, which included testing against HeLa cells. researchgate.net

Another study focusing on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives identified a different compound (designated 3d) as having significant activity against HeLa cells, with an IC₅₀ value of 10 μM. nih.gov However, other research on different sets of 4(3H)-quinazolinones found no significant cytotoxic activity against the HeLa cell line, indicating that the specific substitutions on the quinazolinone ring are crucial for efficacy. nih.gov

Table 3: Cytotoxic Activity of 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives against HeLa Cells This is an interactive table. Click on the headers to sort the data.

| Compound | Cell Line | IC₅₀ (μM) | Source |

|---|

Glioblastoma Multiforme (T98G)

Recent studies have highlighted the potential of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives as cytotoxic agents against glioblastoma multiforme, a particularly aggressive form of brain cancer. Specifically, compounds 3e and 3h from a synthesized series demonstrated potent activity against the T98G human cancer cell line, with IC50 values of 12 µM and 22 µM, respectively. nih.gov These findings are noteworthy when compared to the activity of the established anticancer drug, paclitaxel. nih.gov Molecular docking studies suggest that the mechanism of action for some of these derivatives involves interaction with transglutaminase 2 (TG2) protein, driven by hydrophobic interactions. researchgate.net

Table 1: Cytotoxic Activity of Selected 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives against T98G Cells

| Compound | IC50 (µM) |

| 3e | 12 |

| 3h | 22 |

Breast Adenocarcinoma (MCF-7)

The MCF-7 breast adenocarcinoma cell line has been a frequent subject of investigation for the anticancer potential of 6-iodo-3H-quinazolin-4-one derivatives. A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were synthesized and evaluated for their in vitro antitumor activity, with the MCF-7 cell line proving to be the most sensitive. researchgate.net Twelve compounds in this study exhibited significant cytotoxic effects against MCF-7 cells. researchgate.net The most promising results were observed with derivatives that incorporated allyl and/or benzyl moieties at the 2 and/or 3 positions of the quinazoline nucleus. researchgate.net

In another study, a series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against MCF-7 cells, with many compounds showing activity that was 2- to 30-fold more potent than the positive control, lapatinib. nih.gov Specifically, compounds 2j and 3j displayed IC50 values of 3.79 ± 0.96 µM and 0.20 ± 0.02 µM, respectively, compared to lapatinib's IC50 of 5.9 ± 0.74 µM. nih.gov Halogen-substituted 4(3H)-quinazolinones, in particular, have demonstrated significant inhibition of MCF-7 cells in the micromolar range. nih.gov

Table 2: Cytotoxic Activity of Selected Quinazolin-4(3H)-one Derivatives against MCF-7 Cells

| Compound | IC50 (µM) |

| 2j | 3.79 ± 0.96 |

| 3j | 0.20 ± 0.02 |

| Lapatinib (Control) | 5.9 ± 0.74 |

Ovarian Carcinoma (A2780)

The cytotoxic effects of quinazolin-4(3H)-one derivatives have also been explored against the A2780 ovarian carcinoma cell line. In one study, the cytotoxicity of a series of these derivatives was found to be 4 to 87 times greater than that of the positive control, lapatinib. nih.gov For instance, compounds 3a and 3g had IC50 values of 3.00 ± 1.20 µM and 0.14 ± 0.03 µM, respectively, while lapatinib's IC50 was 12.11 ± 1.03 µM. nih.gov The quinazolin-4(3H)-one hydrazides generally showed higher inhibitory activity than the quinazolin-4(3H)-one esters in this cell line. nih.gov

Table 3: Cytotoxic Activity of Selected Quinazolin-4(3H)-one Derivatives against A2780 Cells

| Compound | IC50 (µM) |

| 3a | 3.00 ± 1.20 |

| 3g | 0.14 ± 0.03 |

| Lapatinib (Control) | 12.11 ± 1.03 |

Gallbladder Adenocarcinoma (G-415)

Research into the efficacy of this compound derivatives against gallbladder adenocarcinoma is an emerging area. While some studies on related compounds have shown lower cytotoxic activity against the G-415 cell line compared to other cancer types, it remains a subject of interest for further investigation. researchgate.net

Human Liver Cancer (HepG2)

A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives demonstrated broad-spectrum antitumor activity, including against the HepG2 human liver cancer cell line. researchgate.net Several compounds in this series showed better cytotoxic activity than the standard drug, Doxorubicin. researchgate.net Mesoionic derivatives have also been shown to decrease the viability of HepG2 cells in a dose- and time-dependent manner. nih.gov

Human Colon Cancer (HCT-8)

Similar to the findings for HepG2 cells, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives exhibited significant in vitro antitumor activity against the HCT-8 human colon cancer cell line. researchgate.net This suggests a broad applicability of this class of compounds against various gastrointestinal cancers.

Mechanisms of Anticancer Action

The anticancer effects of quinazolinone derivatives, including the this compound series, are attributed to a variety of mechanisms. nih.gov These compounds are designed to interfere with protein synthesis, ultimately leading to cell death. researchgate.net

One of the primary mechanisms of action is the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.gov Molecular docking studies have revealed that these derivatives can act as inhibitors of several important targets:

Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the synthesis of thymidine, a crucial component of DNA, thereby halting DNA replication and leading to cell death. nih.govnih.gov Overexpression of DHFR is common in many cancers, making it a viable therapeutic target. nih.gov

Tyrosine Kinases: Several quinazolinone-based molecules are potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and HER2. nih.govnih.gov By blocking the signaling pathways mediated by these kinases, the derivatives can inhibit tumor growth and angiogenesis. nih.gov Some derivatives have been shown to act as ATP-competitive or non-competitive inhibitors of these kinases. nih.gov

Other Kinases: In addition to tyrosine kinases, some derivatives have shown inhibitory activity against other protein kinases like Cyclin-Dependent Kinase 2 (CDK2) and aurora kinase A, which are critical for cell cycle regulation. nih.govnih.gov

Furthermore, some quinazolinone derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. nih.gov This can occur through both the intrinsic pathway, involving the release of cytochrome c from mitochondria and the activation of caspases 9 and 3/7, and the extrinsic pathway, which involves caspase-8. nih.gov Inhibition of NF-κB translocation has also been observed. nih.gov

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in cancer and other diseases.

Dihydrofolate Reductase (DHFR): A novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives has been synthesized and evaluated for their cytotoxic activity. nih.gov Molecular docking studies revealed a strong correlation between the experimental activity of these compounds and their calculated binding affinity for dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, and its inhibition can lead to cell death, making it a key target for anticancer drugs. nih.gov Compound 3d from this series was identified as the most potent inhibitor. nih.gov The study also highlighted that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring, along with hydrophobic interactions of the quinazolinone ring, are important for activity at the DHFR active site. nih.gov

Kinases (EGFR, HER2, CDK2, VEGFR-2): Quinazolin-4(3H)-one derivatives are recognized as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.gov

EGFR and HER2: Certain 2-substituted quinazolin-4(3H)-one derivatives have demonstrated excellent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov For instance, compounds 2h , 2i , 3h , and 3i showed significant EGFR inhibition, with compound 2i also exhibiting potent HER2 inhibition. nih.gov Docking studies suggest that these compounds can act as ATP-competitive or non-competitive inhibitors, binding to key residues within the kinase domain. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is another important target for these derivatives. Compounds 2i and 3i displayed strong inhibitory activity against CDK2, comparable to the known inhibitor imatinib. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Some quinazolin-4(3H)-one derivatives have been specifically designed as dual EGFR/VEGFR-2 inhibitors, showing promising results in preclinical studies. nih.gov

The table below summarizes the inhibitory activities of selected this compound derivatives against various enzymes.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 3d | DHFR | 10 (HeLa cells) | nih.gov |

| 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| 3i | EGFR | 0.181 ± 0.011 | nih.gov |

| 2i | HER2 | Potent | nih.gov |

| 3i | HER2 | Potent | nih.gov |

| 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

Induction of Apoptosis

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination. While the precise mechanisms are still under investigation, it is believed that the inhibition of key survival signaling pathways, such as those regulated by the kinases mentioned above, plays a significant role in initiating the apoptotic cascade.

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

As previously mentioned, VEGFR kinase inhibition is a key mechanism of action for some this compound derivatives. By blocking VEGFR-2, these compounds can effectively inhibit angiogenesis, thereby cutting off the blood supply to tumors and impeding their growth and spread. nih.gov The development of dual inhibitors that target both EGFR and VEGFR is a promising strategy in cancer therapy, as it can simultaneously address cell proliferation and angiogenesis. nih.gov

Topoisomerase IIα Inhibition

Topoisomerase IIα is an essential enzyme involved in managing DNA topology during replication and transcription. Some quinazolinone derivatives have been identified as inhibitors of this enzyme. For example, a derivative known as BTPT has been shown to target the ATP binding site of human Topoisomerase IIα, functioning as a catalytic inhibitor. researchgate.net This inhibition of Topoisomerase IIα can lead to DNA damage and ultimately, cell death in rapidly dividing cancer cells.

Anti-inflammatory Activity

In addition to their anticancer properties, derivatives of this compound have also demonstrated significant anti-inflammatory activity. researchgate.netfabad.org.tr Inflammation is a complex biological response implicated in a wide range of diseases, and the ability of these compounds to modulate inflammatory pathways highlights their therapeutic potential beyond oncology. nih.gov

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. nih.gov Elevated levels of these cytokines are associated with various inflammatory conditions. nih.gov Studies have shown that certain quinazolinone derivatives can effectively suppress the production of these cytokines. For instance, a derivative of 2-Methylquinazolin-4(3H)-one, a related compound, was found to decrease the expression of pro-inflammatory molecules including TNF-α and IL-6 in a mouse model of influenza-induced acute lung injury. nih.gov Another study reported that a quinazolin-4(3H)-one derivative, MR2938, was able to decrease the mRNA levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

The table below presents the anti-inflammatory activity of selected quinazolinone derivatives.

| Compound | Activity | Model | Findings | Reference |

| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Anti-inflammatory | Carrageenan-induced paw edema | Showed higher anti-inflammatory activity than indomethacin. | researchgate.net |

| MR2938 | Inhibition of pro-inflammatory cytokines | In vitro | Decreased mRNA levels of IL-1β, TNF-α, and IL-6. | nih.gov |

| 2-Methylquinazolin-4(3H)-one derivative | Inhibition of pro-inflammatory cytokines | In vivo (mouse model) | Decreased expression of TNF-α and IL-6. | nih.gov |

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives has been a subject of considerable research, with studies exploring their ability to scavenge free radicals and mitigate oxidative stress. journalgrid.com The core structure of quinazolinone, with its fused benzene (B151609) and pyrimidine (B1678525) rings, provides a versatile scaffold for modifications that can enhance its antioxidant properties. ujpronline.comresearchgate.net

Research into various quinazolinone derivatives has demonstrated their capacity to act as potent antioxidants. nih.gov For instance, the introduction of phenolic groups to the quinazolinone scaffold has been shown to significantly increase antioxidant activity. mdpi.com This is attributed to the hydrogen-donating ability of the phenolic hydroxyl groups, which can neutralize reactive oxygen species (ROS). mdpi.com Studies on polyphenolic derivatives of quinazolin-4(3H)-one have shown that the number and position of these phenolic groups directly influence the antioxidant efficacy. mdpi.comnih.gov In particular, ortho-diphenolic and pyrogallol (B1678534) derivatives have exhibited strong radical scavenging activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. mdpi.comnih.gov

The mechanism of antioxidant action for these derivatives often involves hydrogen atom transfer, electron donation, and metal ion chelation. mdpi.com The thioacetohydrazone fragment, when used as a linker between the quinazolinone and phenolic moieties, has been noted to contribute to the flexibility and antioxidant potential of the hybrid molecules. mdpi.com Furthermore, the presence of substituents such as methoxy (B1213986) groups, which are electron-donating, and hydrazine (B178648) moieties, which can supply hydrogen atoms, has been found to enhance the antioxidant capabilities of benzoquinazoline derivatives. ujpronline.com

In a study involving the synthesis of 6-aryl-quinazolin-4(3H)-ones via Suzuki cross-coupling with 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one, the resulting compounds were screened for their in vitro antioxidant properties. orientjchem.org Specifically, compounds 6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one and 6-(3-Fluoro-4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one demonstrated notable concentration-dependent inhibition of FeSO4-induced lipid peroxidation, with their efficacy being comparable to the standard antioxidant Butylated Hydroxyanisole (BHA). orientjchem.org

The evaluation of antioxidant activity is commonly performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydrogen peroxide scavenging, and determination of total reducing ability. journalgrid.com These studies have consistently shown that quinazolinone derivatives, particularly those with specific structural modifications, can be effective antioxidants. journalgrid.com

Table 1: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound | Antioxidant Assay | Findings | Reference |

|---|---|---|---|

| 6,8-dibromo-2-phenyl-3-(4-phenylthiazol-2-yl) -quinazolin-4(3H)-one | DPPH radical scavenging | Exhibited the highest scavenger activity among the tested compounds. | researchgate.net |

| Ortho-diphenolic derivatives of quinazolin-4-one | ABTS+, DPPH, and NO radical scavenging | Showed higher radical scavenging activity than reference antioxidants. | mdpi.com |

| Pyrogallol derivatives of quinazolin-4(3H)-one | Radical scavenging, reduction of oxidizing reagents, metal chelation | Displayed high antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |

| 6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | FeSO4 induced lipid peroxidation | Showed highest percentage of inhibition, comparable to standard BHA. | orientjchem.org |

Other Reported Pre-clinical Activities of Quinazolinone Derivatives

Antimalarial Activity

Quinazolinone derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, particularly in light of the growing resistance to conventional drugs. nih.gov The 4-quinazolinone moiety is a key structural feature found in febrifugine (B1672321), a natural alkaloid with known antimalarial properties, suggesting that this scaffold is crucial for activity against the malaria parasite. nih.govnih.gov

Synthetic efforts have focused on creating analogues of febrifugine with simpler structures and more cost-effective production methods. nih.gov A series of 2,3-substituted quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit in vivo antimalarial activity against Plasmodium berghei in mice. nih.govnih.gov These studies have indicated that while substitution at the 2-position of the quinazolinone ring does not significantly enhance activity, the nature of the substituent at the N3 position is critical. nih.gov The presence of a 3-hydroxy piperidin-2-yl-propane-2-one fragment at the N3 position has been identified as an important contributor to the biological activity. nih.gov

Further research has led to the discovery of quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold through phenotypic high-throughput screening. acs.org Structure-activity relationship (SAR) studies have resulted in a significant improvement in potency from the initial hit compound. acs.org These investigations have highlighted the importance of a carboxylic acid group for antiplasmodial potency. acs.org

In vitro studies have demonstrated that certain quinazolinone derivatives can inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net The development of these compounds offers a potential advantage due to their shorter synthetic routes and lower cost compared to existing treatments like Chloroquine and Artemisinin. nih.govnih.gov

Table 2: Antimalarial Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Model/Target | Key Findings | Reference |

|---|---|---|---|

| 2,3-substituted quinazolin-4(3H)-one derivatives | Plasmodium berghei (in vivo) | Exhibited antimalarial activities. | nih.govnih.gov |

| Quinazolinone-2-carboxamide derivatives | P. falciparum (in vitro) | Identified as a novel antimalarial scaffold with improved potency through SAR studies. | acs.orgacs.org |

Antidiabetic Activity

Quinazolinone derivatives have garnered significant attention as potential therapeutic agents for diabetes mellitus, a chronic metabolic disease characterized by high blood sugar levels. ekb.eg The versatility of the quinazolinone scaffold allows for the design of compounds that can target various mechanisms involved in the treatment of diabetes. ekb.egekb.eg

Several quinazolinone derivatives have been synthesized and evaluated for their antidiabetic properties. For example, quinazolinone-thiazolidinedione derivatives like balaglitazone (B1667715) act as partial peroxisome proliferator-activated receptor (PPAR) gamma agonists, offering antihyperglycemic effects with potentially fewer side effects than full agonists. semanticscholar.org Additionally, novel quinazolin-4(3H)-one heterocycles have shown promise in non-enzymatic glycosylation of hemoglobin assays, indicating their potential to lower glucose concentration. semanticscholar.org Specifically, compound 3m from a synthesized series showed good inhibition of hemoglobin glycosylation, with an IC50 value comparable to the standard alpha-tocopherol. semanticscholar.org

Quinazoline-4(3H)-one sulfonylurea hybrids have also been developed as dual PPARγ and SUR agonists, demonstrating potent in vivo anti-hyperglycemic activities in streptozotocin-induced hyperglycemic rats. ekb.eg

The following subsections delve into specific mechanisms through which quinazolinone derivatives exert their antidiabetic effects.

Glycogen (B147801) synthase kinase-3 (GSK-3) is a key enzyme in insulin (B600854) signaling, and its inhibition is considered a therapeutic strategy for diabetes. youtube.com GSK-3 negatively regulates insulin signaling by phosphorylating and inhibiting key proteins like IRS and glycogen synthase. youtube.com Therefore, inhibitors of GSK-3 are expected to have therapeutic value in treating diabetes. youtube.com

Research has identified several quinazolinone derivatives as potent GSK-3 inhibitors. ekb.eg For instance, compound 15 in a study of quinazolinone derivatives demonstrated an efficient capacity to inhibit GSK-3 with an IC50 value of 0.13 μM. ekb.eg The development of substrate-competitive inhibitors of GSK-3, as opposed to the more common ATP-competitive inhibitors, is an area of active research, with the aim of achieving greater specificity and fewer side effects. youtube.com

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. eurjchem.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. eurjchem.com Quinazolinone derivatives have emerged as promising alpha-glucosidase inhibitors. eurjchem.comnih.gov

Several studies have reported the synthesis and evaluation of quinazolinone derivatives for their α-glucosidase inhibitory activity. nih.govnih.gov For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were identified as potent non-competitive inhibitors of α-glucosidase with IC50 values of 12.5 ± 0.1 μM and 15.6 ± 0.2 μM, respectively. ekb.egnih.gov Further research on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives led to the identification of compound 7b as a highly potent competitive inhibitor, being approximately 53 times stronger than the standard drug acarbose. nih.gov

The structure-activity relationship studies of these derivatives have shown that the presence of certain substituents on the quinazoline ring can significantly enhance their inhibitory potency. nih.gov

Table 3: Alpha-glucosidase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 | Non-competitive | ekb.egnih.gov |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 | Non-competitive | ekb.egnih.gov |

Dipeptidyl peptidase IV (DPP-4) is an enzyme that rapidly inactivates incretin (B1656795) hormones, which are crucial for stimulating insulin secretion and regulating blood glucose. researchgate.net Inhibition of DPP-4 is a well-established therapeutic approach for type 2 diabetes. researchgate.net

Quinazolinone derivatives have been designed and synthesized as potent and selective DPP-4 inhibitors. ekb.eg For instance, compound 8 was identified as a potent DPP-4 inhibitor with an IC50 of 0.013 μM. ekb.eg To address metabolic instability, a fluorinated derivative, compound 9 , was synthesized. ekb.eg

Another study focused on a series of quinazoline clubbed thiazoline (B8809763) derivatives, with compound 7 showing the most promising results with an IC50 of 1.12 nM. ekb.eg Furthermore, research on spiro cyclohexane-1,2'-quinazoline derivatives has yielded compounds with DPP-4 inhibitory activity that is 102-103 folds more active than the reference drug linagliptin. nih.gov In silico design and molecular docking studies have also been employed to identify and optimize novel quinazoline derivatives as DPP-4 inhibitors. ijpsjournal.com

Table 4: DPP-4 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | IC50 Value | Key Findings | Reference |

|---|---|---|---|

| Compound 8 | 0.013 µM | Potent and selective DPP-4 inhibitor. | ekb.eg |

| Compound 7 (quinazoline clubbed thiazoline) | 1.12 nM | Most promising results in its series. | ekb.eg |

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

The analysis of protein binding affinity through molecular docking provides a numerical score, typically in kcal/mol, that estimates the strength of the interaction between a ligand and a target enzyme. A lower (more negative) score generally indicates a stronger, more favorable binding interaction.

In studies of closely related 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, a strong correlation was observed between the calculated binding affinity from docking studies and the experimentally determined cytotoxic activity against various cancer cell lines. nih.gov This suggests that the computational models are effective in predicting the biological potential of this class of compounds. nih.gov For instance, docking studies proved one such derivative, compound 3d , to be the most potent, which aligned with its significant in vitro activity. nih.gov

While not specific to 6-iodo-3-methyl-3H-quinazolin-4-one, broader studies on novel quinazolinone derivatives have shown a wide range of binding energies, from -5.20 to -10.35 Kcal/mol, when docked against various microbial macromolecule targets, indicating that the quinazolinone scaffold is a versatile binder. tandfonline.com

Beyond binding affinity, docking simulations reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand within the enzyme's active site.

Dihydrofolate Reductase (DHFR): Molecular docking investigations on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives identified DHFR as a key therapeutic target. nih.gov The analysis revealed that the quinazolinone ring of these compounds engages in significant hydrophobic interactions within the DHFR active site. nih.gov The binding mode of the most active compounds showed a good fit within the enzyme's catalytic pocket, explaining their potent biological activity. nih.gov